(-)-Borneol chemical structure and properties
(-)-Borneol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of (-)-Borneol. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Structure and Identification
(-)-Borneol, a bicyclic monoterpene alcohol, is the naturally occurring levorotatory enantiomer of borneol. Its rigid bicyclo[2.2.1]heptane skeleton with a hydroxyl group at the C2 position in the endo configuration is a key feature of its chemical architecture. It is systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.[1]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol[1] |
| CAS Number | 464-45-9[2][3] |
| Molecular Formula | C₁₀H₁₈O[2][3] |
| Molecular Weight | 154.25 g/mol [2][4] |
| InChI Key | DTGKSKDOIYIVQL-NQMVMOMDSA-N[5] |
| SMILES | CC1(C)[C@@H]2CC[C@]1(C)--INVALID-LINK--C2[5] |
Physicochemical Properties
(-)-Borneol is a white, crystalline solid with a characteristic camphor-like odor.[6][7] It is sparingly soluble in water but readily soluble in various organic solvents.
Table of Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White crystalline solid | [4][6] |
| Odor | Piney, camphor-like | [6][7] |
| Melting Point | 206-208 °C | [2][3] |
| Boiling Point | 210 °C | [2][3] |
| Solubility in Water | 0.74 g/L (at 25 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [1] |
| Specific Optical Rotation [α]D²⁰ | -35.3° (c=5 in ethanol) | [2][3] |
| Vapor Pressure | 33.5 mmHg (at 25 °C) | [2] |
| Flash Point | 65 °C (149 °F) | [3] |
Biological Activities and Mechanisms of Action
(-)-Borneol exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.
Neuroprotective Effects
(-)-Borneol has demonstrated significant neuroprotective properties, primarily through its interaction with GABA receptors and modulation of inflammatory pathways in the central nervous system.
Table of Neuroprotective Activity:
| Target/Assay | Effect | Quantitative Data | Reference |
| GABA-A Receptor | Positive allosteric modulator | EC₅₀ = 237 µM | [1] |
(-)-Borneol acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This action contributes to its sedative and anxiolytic properties.
Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
A detailed protocol for assessing the modulatory effects of (-)-Borneol on GABA-A receptors is described in the study by Granger et al. (2005). The general steps are as follows:
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Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
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cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).
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Incubation: Injected oocytes are incubated to allow for receptor expression.
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Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure GABA-activated currents in the presence and absence of (-)-Borneol.
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Data Analysis: Dose-response curves are generated to determine the EC₅₀ of (-)-Borneol for the potentiation of GABA-induced currents.
Anti-inflammatory Activity
(-)-Borneol exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB and MAPK.
Table of Anti-inflammatory Activity:
| Target/Assay | Effect | Quantitative Data | Reference |
| fMLF-induced human neutrophil chemotaxis | Inhibition | IC₅₀ = 5.8 ± 1.4 µM | [6] |
| fMLF-induced Ca²⁺ influx in neutrophils | Inhibition | - | [6] |
| Human neutrophil [Ca²⁺]i activation | Activation | EC₅₀ = 28.7 ± 2.6 µM | [6] |
(-)-Borneol has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
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Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of (-)-Borneol for a specified time (e.g., 2 hours).
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Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for phosphorylation studies).
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Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
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SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65. A loading control like β-actin or GAPDH is also probed.
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Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]
Diagram: (-)-Borneol Inhibition of the NF-κB Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil Immunomodulatory Activity of (-)-Borneol, a Major Component of Essential Oils Extracted from Grindelia squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
